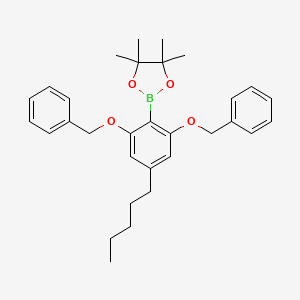
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
準備方法
The synthesis of 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-bis(benzyloxy)-4-pentylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis of the boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
作用機序
The mechanism by which 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets involved in this process are typically aryl or vinyl halides, which react with the boronic ester to form new carbon-carbon bonds .
類似化合物との比較
Similar compounds to 2-(2,6-Bis(benzyloxy)-4-pentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters used in Suzuki-Miyaura coupling reactions, such as:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents, used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and the properties of the resulting products .
特性
分子式 |
C31H39BO4 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-pentyl-2,6-bis(phenylmethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H39BO4/c1-6-7-10-19-26-20-27(33-22-24-15-11-8-12-16-24)29(32-35-30(2,3)31(4,5)36-32)28(21-26)34-23-25-17-13-9-14-18-25/h8-9,11-18,20-21H,6-7,10,19,22-23H2,1-5H3 |
InChIキー |
ABKCXXGAAWDQPE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCC3=CC=CC=C3)CCCCC)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


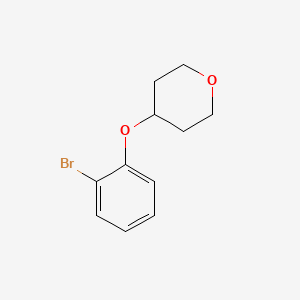

![5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B12833834.png)
![6-Chloro-2-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B12833837.png)
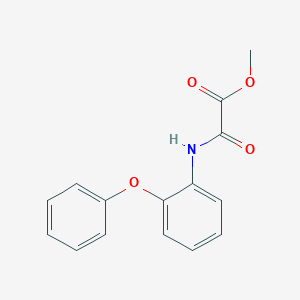

![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
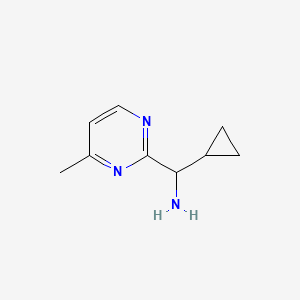
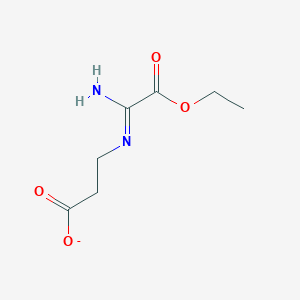
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
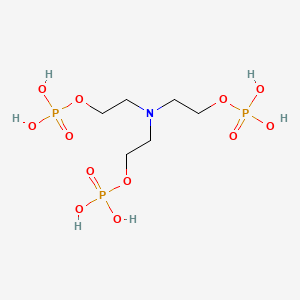
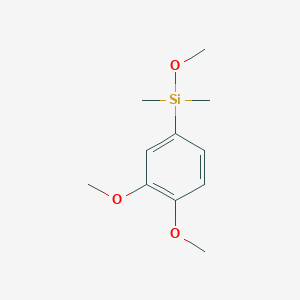
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)

